molecular formula C12H14F3NO B8104590 4-Benzyl-3-(trifluoromethyl)morpholine

4-Benzyl-3-(trifluoromethyl)morpholine

Cat. No.: B8104590
M. Wt: 245.24 g/mol
InChI Key: MGIHYYLFCKFLSE-UHFFFAOYSA-N
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Description

4-Benzyl-3-(trifluoromethyl)morpholine is a substituted morpholine derivative characterized by a benzyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the morpholine ring. Its molecular formula is C₁₂H₁₄F₃NO, with a molar mass of 253.24 g/mol. Morpholine derivatives are widely utilized in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, agrochemicals, and ligands. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl group may contribute to π-π interactions in biological targets.

Properties

IUPAC Name

4-benzyl-3-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)11-9-17-7-6-16(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIHYYLFCKFLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-(trifluoromethyl)morpholine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzyl-3-(trifluoromethyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(trifluoromethyl)morpholine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key morpholine derivatives with trifluoromethyl or benzyl groups are compared below:

Compound Name (CAS RN) Substituents/Modifications Molecular Formula Melting Point (°C) Key Properties/Applications
4-Benzyl-3-(trifluoromethyl)morpholine 4-benzyl, 3-CF₃ C₁₂H₁₄F₃NO Not reported Potential pharmaceutical intermediate
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (906352-77-0) 4-phenyl-CF₃, 2-dioxaborolan-2-yl C₁₇H₂₃BF₃NO₃ 118–119 Suzuki-Miyaura coupling reagent
(2R)-4-Benzyl-2-{(1r)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}morpholin-3-one (287930-75-0) 4-benzyl, 2-ethoxy-bis(CF₃)phenyl, morpholinone C₂₃H₂₂F₆NO₂ Not reported Stereospecific drug candidate
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (2271442-93-2) 2-bromo, 6-fluoro, 3-CF₃, benzoyl C₁₃H₁₀BrF₄NO₂ Not reported Reactive intermediate for halogen substitution
(S)-(4-Benzylmorpholin-3-yl)methanol (101376-25-4) 4-benzyl, 3-hydroxymethyl C₁₂H₁₆N₂O₂ Not reported Enhanced solubility via hydroxyl group

Substituent Analysis :

  • Trifluoromethyl (-CF₃) : Enhances electron-withdrawing effects, improving metabolic stability and membrane permeability. Halogenated analogs (e.g., bromo/fluoro in CAS 2271442-93-2) exhibit higher reactivity in cross-coupling reactions .
  • Benzyl Group : Promotes hydrophobic interactions in drug-receptor binding. Its absence in boron-containing analogs (CAS 906352-77-0) shifts utility toward synthetic chemistry applications .
  • Stereochemistry : Chiral centers in CAS 287930-75-0 highlight the importance of enantiopurity in pharmacological activity .

Physicochemical Properties

  • Melting Points : The boron-containing analog (CAS 906352-77-0) has a defined melting point (118–119°C), suggesting crystalline stability due to its planar dioxaborolane group . The target compound’s melting point is unreported but likely lower due to reduced symmetry.
  • Solubility : Hydroxymethyl-substituted morpholines (e.g., CAS 101376-25-4) exhibit improved aqueous solubility compared to trifluoromethylated derivatives, which prioritize lipid membrane penetration .

Biological Activity

4-Benzyl-3-(trifluoromethyl)morpholine, a compound with the chemical formula C12H14F3NO\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}\text{O}, is gaining attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C12H14F3NO\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}\text{O}
  • Molecular Weight : 251.24 g/mol
  • Structure : The compound features a morpholine ring substituted with a benzyl group and a trifluoromethyl group, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

  • Inhibition of Cell Proliferation : Recent studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, the compound was tested against MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (T-cell leukemia) cells using the MTT assay.
    • IC50 Values :
      • MCF-7: 8.47 µM
      • HeLa: 9.22 µM
      • Jurkat: Data pending further investigation
  • Mechanisms of Action : The compound's anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The analysis via fluorescence-activated cell sorting (FACS) indicated significant alterations in cell cycle distribution upon treatment with varying concentrations of the compound.

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor:

  • Matrix Metalloproteinases (MMPs) : Molecular docking studies revealed promising binding affinities for MMP-2 and MMP-9, suggesting that the compound may inhibit these enzymes involved in tumor metastasis and angiogenesis.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study outlined a synthetic route for producing the compound with a yield of 65%. Subsequent biological evaluation confirmed its efficacy against various cancer cell lines.
  • Comparative Analysis : In comparison to standard chemotherapeutic agents, this compound showed lower toxicity towards normal cells while maintaining significant anticancer activity.

Data Summary Table

Cell LineIC50 Value (µM)% Viable Cells at 20 µM (48h)% Viable Cells at 20 µM (72h)
MCF-78.47 ± 0.1821.24%15.05%
HeLa9.22 ± 0.1729.33%21.64%
JurkatPendingPendingPending

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